molecular formula C11H14N2O5 B3051940 L-Tyrosine, N-glycyl-3-hydroxy- CAS No. 37181-61-6

L-Tyrosine, N-glycyl-3-hydroxy-

Cat. No. B3051940
CAS RN: 37181-61-6
M. Wt: 254.24 g/mol
InChI Key: DYMYKKHZEWCMFZ-ZETCQYMHSA-N
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Description

“L-Tyrosine, N-glycyl-3-hydroxy-” is also known as “Glycyl-L-tyrosine” or “Gly-Tyr”. It is a peptide derivative composed of glycine and tyrosine . This molecule may function as a signaling molecule, interact with biomolecules, and serve as a building block for larger peptides or proteins .


Synthesis Analysis

N-Glycyl-L-tyrosine plays a significant role in the synthesis of new triorganotin (IV) derivatives of dipeptides with potential biomedical applications . The compound can be prepared through a cost-effective and environmentally friendly method, offering high yield and simplicity .


Molecular Structure Analysis

The molecular formula of Gly-Tyr is C11H14N2O4 . This molecule is composed of glycine and tyrosine amino acids, linked via a peptide bond . Glycine, the smallest amino acid, possesses a nonpolar side chain, conferring unique physicochemical properties to the peptide. Tyrosine, on the other hand, is an aromatic amino acid with a hydroxyl group on its side chain, contributing to the compound’s biological activity .


Chemical Reactions Analysis

N-Glycyl-L-tyrosine may act as a signaling molecule, regulating cellular functions or metabolic pathways . Additionally, its structural features may enable it to interact with other biomolecules, such as enzymes or receptors, modulating their activity .


Physical And Chemical Properties Analysis

The average mass of Gly-Tyr is 238.240 Da and its monoisotopic mass is 238.095352 Da . The compound is poorly soluble in cell culture media and cannot be dissolved at the desired concentrations at neutral pH .

Scientific Research Applications

Tyrosine Metabolism in Liver Disease

Research has shown that L-Tyrosine metabolism, particularly its conversion to other compounds, plays a significant role in physiological and pathological conditions. For instance, in the context of liver cirrhosis, studies have found that phenylalanine hydroxylation to tyrosine is not impaired but rather increased, contradicting the expectation that advanced liver disease would diminish this metabolic pathway. Only in end-stage liver disease does this conversion become compromised, highlighting the liver's critical role in tyrosine metabolism (Tessari et al., 2010).

Toxicity of Tyrosine Derivatives

The study of tyrosine's derivatives, such as meta-Tyrosine (m-Tyr), reveals the potential toxic effects of these compounds. m-Tyr, a non-proteinogenic isomer of tyrosine, has been identified as a marker of oxidative stress. Its incorporation into proteins can result in aberrant protein conformations, contributing to various diseases and aging processes. This underlines the importance of understanding the pathways and impacts of tyrosine derivatives in biological systems (Tyminski et al., 2021).

Biotechnological Applications of Tyrosinase

Tyrosinase, an enzyme directly involved in tyrosine metabolism, has diverse applications in biotechnology. Its ability to catalyze the ortho-hydroxylation of monophenols to diphenols and the oxidation of diphenols to quinones makes it valuable in biosensors, bioremediation, and the synthesis of L-DOPA, a critical drug in Parkinson's disease treatment. The versatility of tyrosinase in biotechnological applications illustrates the broad potential of enzymes involved in tyrosine metabolism (Min et al., 2019).

Tyrosine in Nutritional Therapy

The role of L-Tyrosine in nutritional therapy, particularly for managing manic and psychotic disorders, has been explored. The depletion and loading tests of tyrosine and its impact on neurotransmitter synthesis present a novel approach to managing such conditions. The identification of naturally occurring alternatives for amino acid mixtures in these tests, such as caseino-glycomacropeptide (c-GMP), which lacks tyrosine, phenylalanine, and tryptophan, offers a promising avenue for nutritional therapy in mental health disorders (Badawy, 2013).

Mechanism of Action

The presence of these amino acids in N-Glycyl-L-tyrosine suggests its potential involvement in various biological processes. It may act as a signaling molecule, regulating cellular functions or metabolic pathways . Additionally, its structural features may enable it to interact with other biomolecules, such as enzymes or receptors, modulating their activity .

Safety and Hazards

According to the safety data sheet, N-Glycyl-L-tyrosine should not be used for food, drug, pesticide, or biocidal product use . It should be stored in a freezer . In case of accidental release, it should be swept up and shoveled into suitable containers for disposal .

properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-3-(3,4-dihydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c12-5-10(16)13-7(11(17)18)3-6-1-2-8(14)9(15)4-6/h1-2,4,7,14-15H,3,5,12H2,(H,13,16)(H,17,18)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMYKKHZEWCMFZ-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)NC(=O)CN)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)NC(=O)CN)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70190664
Record name L-Tyrosine, N-glycyl-3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Tyrosine, N-glycyl-3-hydroxy-

CAS RN

37181-61-6
Record name L-Tyrosine, N-glycyl-3-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037181616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Tyrosine, N-glycyl-3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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